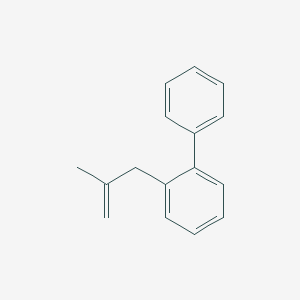

3-(2-Biphenyl)-2-methyl-1-propene

Description

3-(2-Biphenyl)-2-methyl-1-propene is an organic compound featuring a propene backbone substituted with a methyl group at the 2-position and a 2-biphenyl moiety at the 3-position.

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAJPAFNXFGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641214 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860770-58-7 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenyl)-2-methyl-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dioxane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Biphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of biphenyl ketones or alcohols.

Reduction: Formation of 3-(2-Biphenyl)-2-methylpropane.

Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3-(2-Biphenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with biphenyl scaffolds.

Mechanism of Action

The mechanism of action of 3-(2-Biphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the propene chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

3-Chloro-2-methyl-1-propene

- Structure : Features a chlorine atom at the 3-position and a methyl group at the 2-position of the propene chain.

- Key Differences :

- Reactivity : The chlorine substituent enhances electrophilicity, making it prone to nucleophilic substitution or elimination reactions. In contrast, the biphenyl group in 3-(2-Biphenyl)-2-methyl-1-propene may promote π-π interactions or steric hindrance, limiting certain reactions .

- Physical Properties :

- Molecular Weight: 104.58 g/mol (C₄H₇Cl) vs. Estimated >220 g/mol for this compound.

- Boiling Point: 72–74°C (3-Chloro-2-methyl-1-propene) vs. Likely higher for the biphenyl derivative due to increased molecular mass . Applications: 3-Chloro-2-methyl-1-propene is used as a monomer in copolymers (e.g., with isoprene for viscosity control), whereas the biphenyl variant might impart rigidity or thermal stability in polymers .

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene

- Structure : Contains a methoxy and methyl group on the aromatic ring, attached to the propene chain.

- Key Differences: Electronic Effects: The methoxy group is electron-donating, increasing electron density on the propene double bond. Physical Properties:

- Molecular Weight: 176.25 g/mol (C₁₂H₁₆O) vs. Higher for the biphenyl analog.

- Solubility: The methoxy group may improve solubility in polar solvents, while the biphenyl derivative is likely more lipophilic .

2-Methyl-1-propene Derivatives in Copolymers

- Examples : Isobutylene/isoprene copolymers (CAS 9010-85-9) and 2-methyl-1-propene/sodium maleate copolymers.

- Key Differences :

- Polymer Behavior : Bulky biphenyl groups in this compound could hinder chain mobility, increasing glass transition temperatures (Tg) compared to less substituted analogs. This property is valuable in high-performance elastomers or films .

- Functionality : While simpler derivatives serve as viscosity modifiers, the biphenyl variant might act as a UV stabilizer or flame retardant due to aromatic content .

Biological Activity

3-(2-Biphenyl)-2-methyl-1-propene, a compound of significant interest in organic chemistry and medicinal research, has been studied for its varied biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl moiety attached to a propene chain. Its structural formula can be represented as follows:

This compound exhibits unique physical properties that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream biological effects.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. A study conducted on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest in G1 phase |

| A549 (Lung) | 18 | Inhibition of migration |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A recent study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness suggests potential applications in developing new antimicrobial agents.

Study on Anticancer Effects

In a controlled laboratory setting, researchers administered varying concentrations of this compound to MCF-7 cells over 48 hours. The results demonstrated a dose-dependent increase in apoptosis markers, including cleaved PARP and increased Annexin V staining. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Efficacy

A separate study assessed the antimicrobial effects of the compound using agar diffusion methods. The results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.